PACOCF3

Description

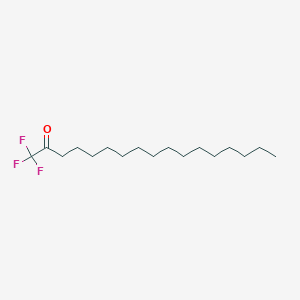

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1-trifluoroheptadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)17(18,19)20/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHYXYTYTLCTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274441 | |

| Record name | PACOCF3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141022-99-3 | |

| Record name | 1,1,1-Trifluoro-2-heptadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141022-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PACOCF3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Heptadecanone, 1,1,1-trifluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Intricacies of PACOCF3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PACOCF3, or palmitoyl trifluoromethyl ketone, is a widely utilized research tool for investigating the roles of phospholipase A2 (PLA2) enzymes in cellular signaling and inflammatory processes. As a potent inhibitor of this enzyme superfamily, this compound offers a means to dissect the complex downstream pathways initiated by the liberation of arachidonic acid from membrane phospholipids. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers in the field.

Core Mechanism of Action: Inhibition of Phospholipase A2

The primary mechanism of action of this compound is the inhibition of phospholipase A2 (PLA2) enzymes. PLA2s are a diverse family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid, most notably arachidonic acid, and a lysophospholipid. This compound has been shown to inhibit both the Ca2+-independent (iPLA2) and the Ca2+-dependent cytosolic (cPLA2) isoforms of this enzyme.

The inhibition of PLA2 by this compound is concentration-dependent. The trifluoromethyl ketone moiety of this compound is thought to interact with the active site of the PLA2 enzyme, thereby blocking its catalytic activity. This inhibitory action is reversible, as the this compound-PLA2 complex has been observed to dissociate upon dilution[1].

Quantitative Inhibition Data

The inhibitory potency of this compound against different PLA2 isoforms has been quantified through various studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of an inhibitor.

| Enzyme Target | Cell/Tissue Type | IC50 Value (µM) | Reference |

| Ca2+-independent PLA2 (iPLA2) | Murine macrophage-like cell line P388D1 | 3.8 | [1] |

| Ca2+-dependent cytosolic PLA2 (cPLA2) | Not specified | ~5 | Inferred from comparative studies |

Signaling Pathways Modulated by this compound

By inhibiting PLA2, this compound effectively curtails the release of arachidonic acid, a critical precursor for a vast array of bioactive lipid mediators known as eicosanoids. These eicosanoids, including prostaglandins and leukotrienes, are pivotal in mediating inflammatory responses. The signaling cascade begins with an inflammatory stimulus, which activates PLA2, leading to the subsequent downstream pathways that are ultimately dampened by this compound.

Upstream Activation of Phospholipase A2

Various inflammatory stimuli can trigger the activation of PLA2 in cells, particularly in immune cells like macrophages. Pro-inflammatory molecules such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFNγ) are potent activators of PLA2. This activation sets the stage for the subsequent inflammatory cascade.

Downstream Consequences of PLA2 Inhibition

The inhibition of PLA2 by this compound has profound effects on downstream signaling pathways that are reliant on arachidonic acid metabolites.

-

Cyclooxygenase (COX) Pathway: Arachidonic acid is converted by cyclooxygenase enzymes (COX-1 and COX-2) into prostaglandins (e.g., PGE2, PGD2) and thromboxanes. These molecules are key mediators of inflammation, pain, and fever. By limiting the availability of arachidonic acid, this compound reduces the production of these pro-inflammatory prostaglandins. For instance, in macrophages stimulated with LPS, the production of PGE2 is significantly attenuated in the presence of PLA2 inhibitors[2][3][4].

-

Lipoxygenase (LOX) Pathway: The lipoxygenase pathway converts arachidonic acid into leukotrienes (e.g., LTB4) and lipoxins. Leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. This compound, by blocking the initial step of arachidonic acid release, effectively suppresses the synthesis of these inflammatory leukotrienes[5][6].

The following diagram illustrates the central role of PLA2 in the arachidonic acid cascade and the point of intervention for this compound.

Experimental Protocols

To facilitate the study of this compound's mechanism of action, detailed protocols for key experiments are provided below.

Measurement of Ca2+-independent Phospholipase A2 (iPLA2) Activity

This protocol is adapted from studies investigating the inhibition of macrophage iPLA2. It utilizes a radiolabeled phospholipid substrate to quantify enzyme activity.

Materials:

-

Purified or partially purified iPLA2 enzyme preparation

-

Assay Buffer: 100 mM HEPES (pH 7.5), 5 mM EGTA, 2 mM DTT

-

Substrate: 1-palmitoyl-2-[1-14C]arachidonoyl-phosphatidylcholine (or other suitable radiolabeled phospholipid)

-

Triton X-100 (10% solution)

-

This compound stock solution (in DMSO)

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Dole's Reagent (isopropanol:heptane:1 M H2SO4, 40:10:1)

-

Heptane

-

Silica gel

-

Scintillation fluid and counter

Procedure:

-

Prepare substrate vesicles by drying the radiolabeled phospholipid under nitrogen and resuspending in assay buffer with Triton X-100 to a final concentration of 100 µM phospholipid and 0.01% Triton X-100.

-

In a microcentrifuge tube, add the following in order:

-

Assay Buffer to a final volume of 200 µL.

-

BSA to a final concentration of 1 mg/mL.

-

Desired concentration of this compound or DMSO (vehicle control). Pre-incubate for 10 minutes at 37°C.

-

iPLA2 enzyme preparation.

-

-

Initiate the reaction by adding 20 µL of the substrate vesicles.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 1.25 mL of Dole's Reagent.

-

Add 0.75 mL of heptane and 0.75 mL of deionized water. Vortex vigorously for 30 seconds.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Transfer 0.5 mL of the upper heptane phase to a new tube containing approximately 100 mg of silica gel to remove any remaining phospholipid substrate. Vortex and centrifuge.

-

Transfer 0.2 mL of the final heptane phase to a scintillation vial, add scintillation fluid, and count the radioactivity to quantify the released [14C]arachidonic acid.

-

Calculate the specific activity of the enzyme and the percentage of inhibition by this compound.

Measurement of Arachidonic Acid Release from Cultured Macrophages

This protocol details a method for assessing the effect of this compound on the release of arachidonic acid from intact cells, a crucial step in the inflammatory signaling cascade.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary macrophages)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

[3H]Arachidonic Acid

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Phosphate-Buffered Saline (PBS)

-

Scintillation fluid and counter

Procedure:

-

Seed macrophages in a 24-well plate and grow to confluence.

-

Label the cells by incubating them overnight in a culture medium containing 0.5 µCi/mL [3H]arachidonic acid.

-

The next day, wash the cells three times with warm PBS containing 1 mg/mL BSA to remove unincorporated [3H]arachidonic acid.

-

Pre-incubate the cells for 30 minutes in a serum-free medium containing the desired concentration of this compound or DMSO (vehicle control).

-

Stimulate the cells by adding LPS (e.g., 1 µg/mL) to the medium and incubate for a specified time (e.g., 1-4 hours).

-

After stimulation, collect the culture supernatant.

-

Add scintillation fluid to an aliquot of the supernatant and measure the radioactivity to quantify the amount of released [3H]arachidonic acid and its metabolites.

-

To determine the total incorporated radioactivity, lyse the cells in one well with 0.1 M NaOH and measure the radioactivity.

-

Express the released radioactivity as a percentage of the total incorporated radioactivity.

The following diagram outlines the workflow for the arachidonic acid release assay.

Conclusion

This compound serves as an invaluable tool for elucidating the multifaceted roles of phospholipase A2 in cellular physiology and pathology. Its mechanism of action, centered on the inhibition of PLA2 and the subsequent blockade of the arachidonic acid cascade, provides a clear framework for its application in research. By understanding the quantitative aspects of its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies to study its effects, researchers can effectively leverage this compound to advance our knowledge of inflammation, cell signaling, and the development of novel therapeutic strategies.

References

- 1. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin levels in stimulated macrophages are controlled by phospholipase A2-activating protein and by activation of phospholipase C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phagocytosis is differentially regulated by LPS in M1- and M2-like macrophages via PGE2 formation and EP4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Type 3 secretion system induced leukotriene B4 synthesis by leukocytes is actively inhibited by Yersinia pestis to evade early immune recognition | PLOS Pathogens [journals.plos.org]

- 6. Type 3 secretion system induced leukotriene B4 synthesis by leukocytes is actively inhibited by Yersinia pestis to evade early immune recognition - PMC [pmc.ncbi.nlm.nih.gov]

PACOCF3: A Technical Guide to a Selective Group VI Phospholipase A2 Inhibitor

Executive Summary: Palmitoyl trifluoromethyl ketone (PACOCF3) is a potent and selective inhibitor of the Ca2+-independent phospholipase A2 (iPLA2), specifically targeting the Group VI isoform. As a long-chain fatty acyl trifluoromethyl ketone, it acts as a reversible, transition-state analog, making it a valuable tool for dissecting the specific roles of iPLA2 in cellular signaling cascades. This document provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its application in elucidating the arachidonic acid signaling pathway.

Introduction to Phospholipase A2 (PLA2) Superfamily

The phospholipase A2 (PLA2) superfamily of enzymes is critical for a myriad of cellular processes, including membrane homeostasis, signal transduction, and the inflammatory response.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] The released fatty acid, often arachidonic acid (AA), is the precursor for the biosynthesis of eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are potent lipid mediators of inflammation.[3][4]

The PLA2 superfamily is broadly categorized into several families, with the most studied being:

-

Secretory PLA2 (sPLA2): Low molecular weight, Ca2+-dependent enzymes that are secreted into the extracellular space.

-

Cytosolic PLA2 (cPLA2): High molecular weight, Ca2+-dependent enzymes that translocate to the membrane upon activation. Group IVA cPLA2 is considered a key player in agonist-induced arachidonic acid release.[5][6]

-

Ca2+-independent PLA2 (iPLA2): High molecular weight enzymes that do not require Ca2+ for catalysis and are involved in membrane remodeling and basal AA release.[1]

Given the central role of PLA2 in inflammation, isoform-specific inhibitors are crucial for both therapeutic development and basic research to delineate the distinct functions of each enzyme.[2][7] this compound has emerged as a key chemical probe for studying the Group VI iPLA2.

This compound: Inhibitor Profile

This compound (1,1,1-trifluoroheptadecan-2-one) is a saturated fatty acid analog characterized by a trifluoromethyl ketone moiety in place of the carboxylic acid group.[8] This structural feature is key to its inhibitory mechanism.

| Table 1: Chemical and Physical Properties of this compound | |

| Systematic Name | 1,1,1-trifluoroheptadecan-2-one |

| Synonyms | Palmityl trifluoromethyl ketone, PTK |

| CAS Number | 141022-99-3[9][10] |

| Molecular Formula | C17H31F3O[9][10] |

| Molecular Weight | 308.42 g/mol [10] |

| Appearance | White to off-white solid powder[9] |

| Solubility | Soluble in DMSO (~33 mg/mL)[9][10] |

Mechanism of Action: this compound functions as a potent, reversible inhibitor of iPLA2.[11][12] The electrophilic ketone of the trifluoromethyl group is thought to mimic the transition state of the substrate, allowing it to bind tightly to the enzyme's active site. Studies have shown that the this compound-PLA2 complex rapidly dissociates upon dilution, confirming the reversible nature of the inhibition.[11][12]

Quantitative Data and Selectivity

The utility of this compound lies in its selectivity for iPLA2 over other major PLA2 isoforms, particularly cPLA2.

| Table 2: In Vitro Inhibitory Activity and Selectivity of this compound | ||||

| Target Enzyme | Source | IC50 | Comments | Reference |

| Group VI Ca2+-independent PLA2 (iPLA2) | Murine Macrophage-like P388D1 cells | 3.8 µM (0.0075 mol fraction) | Reversible, concentration-dependent inhibition. | [10][11][12] |

| Group IV Cytosolic PLA2 (cPLA2) | Not specified | Inactive | The saturated carbon backbone is inactive towards cPLA2. | [13] |

Role in Signaling Pathways

This compound inhibits the release of arachidonic acid from membrane phospholipids by iPLA2, thereby blocking its subsequent conversion into pro-inflammatory eicosanoids.

Caption: this compound selectively inhibits iPLA₂-mediated release of Arachidonic Acid.

Experimental Protocols

This compound is commonly used in both in vitro and cell-based assays to probe the function of iPLA2.

In Vitro PLA2 Inhibition Assay (Mixed-Micelle Assay)

This assay directly measures the inhibitory effect of this compound on the catalytic activity of purified iPLA2.

Objective: To determine the IC50 value of this compound against a specific PLA2 isoform.

-

Substrate Preparation: Prepare mixed micelles containing a radiolabeled or fluorescently labeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]linoleoyl-phosphatidylcholine) and a detergent like Triton X-100.

-

Enzyme & Inhibitor Incubation: In a reaction buffer (e.g., Tris-HCl with EGTA to chelate Ca2+ and ensure iPLA2 specificity), add the purified recombinant iPLA2 enzyme. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the mixed-micelle substrate to the enzyme/inhibitor mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 40°C) for a defined period where the reaction is linear.[11][12]

-

Reaction Termination: Stop the reaction using a method like the Dole quench (isopropanol/heptane/H2SO4).[15]

-

Product Separation & Quantification: Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using silica gel chromatography.[15] Quantify the radioactivity in the fatty acid fraction using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase A2 Isoforms as Novel Targets for Prevention and Treatment of Inflammatory and Oncologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Arachidonic Acid Metabolites on Cardiovascular Health and Disease [mdpi.com]

- 4. Arachidonic acid-selective cytosolic phospholipase A2 is crucial in the cytotoxic action of tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The functions of five distinct mammalian phospholipase A2S in regulating arachidonic acid release. Type IIa and type V secretory phospholipase A2S are functionally redundant and act in concert with cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound I CAS#: 141022-99-3 I phospholipase A2 inhibitor I InvivoChem [invivochem.com]

- 10. molnova.com [molnova.com]

- 11. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones (∗) [escholarship.org]

- 13. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Ketone Analog PACOCF3: A Technical Guide to its Effects on Arachidonic Acid Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the effects of palmitoyl trifluoromethyl ketone (PACOCF3) on the release of arachidonic acid. This compound is a potent inhibitor of calcium-independent phospholipase A2 (iPLA2), a key enzyme in the liberation of arachidonic acid from cellular membranes. By modulating iPLA2 activity, this compound serves as a critical tool for investigating the downstream signaling pathways of arachidonic acid, including the production of eicosanoids and their roles in inflammation and cellular signaling. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its use, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Arachidonic Acid Release

Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a crucial component of the phospholipids that make up cellular membranes. Its release is a tightly regulated process, primarily mediated by the phospholipase A2 (PLA2) superfamily of enzymes. Once released, arachidonic acid can be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes into a variety of bioactive lipids known as eicosanoids (e.g., prostaglandins, leukotrienes, and thromboxanes). These molecules are potent signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.

This compound is a synthetic palmitoyl trifluoromethyl ketone that acts as a potent inhibitor of the Ca2+-independent phospholipase A2 (iPLA2). Its mechanism of action involves the reversible inhibition of iPLA2, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid. This inhibitory action makes this compound a valuable pharmacological tool for elucidating the specific roles of iPLA2 in cellular signaling and for exploring the therapeutic potential of iPLA2 inhibition in inflammatory and other diseases.

Mechanism of Action of this compound

This compound primarily targets the Ca2+-independent phospholipase A2 (iPLA2). Unlike other PLA2 isoforms, iPLA2 does not require calcium for its catalytic activity. This compound acts as a reversible inhibitor of this enzyme. The trifluoromethyl ketone moiety is crucial for its inhibitory activity.

The inhibition of iPLA2 by this compound leads to a reduction in the hydrolysis of the sn-2 position of glycerophospholipids, which is the primary site of arachidonic acid esterification. By preventing this cleavage, this compound effectively blocks the release of arachidonic acid into the cytoplasm, thereby limiting the substrate available for the synthesis of eicosanoids.

Quantitative Data on the Effects of this compound

The inhibitory potency of this compound on iPLA2 has been quantified in various studies. The following table summarizes the key quantitative data available for this compound and the related compound, arachidonyl trifluoromethyl ketone (AACOCF3), which targets cytosolic phospholipase A2 (cPLA2).

| Compound | Target Enzyme | Cell/System | IC50 Value | Reference |

| This compound | Macrophage Ca2+-independent Phospholipase A2 (iPLA2) | Murine macrophage-like cell line P388D1 | 3.8 µM (0.0075 mol fraction) | [1][2] |

| AACOCF3 | Macrophage Ca2+-independent Phospholipase A2 (iPLA2) | Murine macrophage-like cell line P388D1 | 15 µM (0.028 mol fraction) | [1][2] |

Signaling Pathways Modulated by this compound

The inhibition of iPLA2 by this compound has significant downstream effects on cellular signaling pathways that are dependent on arachidonic acid and its metabolites.

The Arachidonic Acid Cascade

The primary pathway affected by this compound is the arachidonic acid cascade. By blocking the release of arachidonic acid, this compound effectively shuts down the production of prostaglandins, leukotrienes, and other eicosanoids.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on arachidonic acid release.

Phospholipase A2 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on PLA2 activity using a colorimetric assay.

Materials:

-

Purified PLA2 enzyme

-

This compound

-

1,2-dithio analog of diheptanoyl phosphatidylcholine (substrate)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of purified PLA2 enzyme to each well.

-

Add the different concentrations of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate (1,2-dithio analog of diheptanoyl phosphatidylcholine) to each well.

-

Immediately add DTNB to each well. DTNB reacts with the free thiols produced upon substrate hydrolysis, resulting in a yellow-colored product.

-

Measure the absorbance at 414 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the PLA2 activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

[3H]-Arachidonic Acid Release Assay

This protocol details a method to measure the effect of this compound on arachidonic acid release from cultured cells.

Materials:

-

Cultured cells (e.g., macrophages, neutrophils)

-

[3H]-Arachidonic acid

-

Cell culture medium

-

This compound

-

Stimulating agent (e.g., calcium ionophore A23187, lipopolysaccharide)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Label the cells by incubating them with [3H]-arachidonic acid in the culture medium for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membrane phospholipids.

-

Wash the cells extensively with fresh medium to remove any unincorporated [3H]-arachidonic acid.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

-

Stimulate the cells with an appropriate agonist to induce arachidonic acid release.

-

After the stimulation period, collect the cell culture supernatant.

-

Lyse the cells remaining on the plate with a lysis buffer.

-

Measure the radioactivity in both the supernatant and the cell lysate by adding a scintillation cocktail and using a scintillation counter.

-

Calculate the percentage of [3H]-arachidonic acid released into the supernatant relative to the total radioactivity incorporated by the cells.

-

Compare the release in this compound-treated cells to that in untreated control cells to determine the inhibitory effect.

Conclusion

This compound is a valuable research tool for investigating the role of iPLA2 in the release of arachidonic acid and the subsequent production of eicosanoids. Its potent and reversible inhibitory action allows for the precise dissection of iPLA2-mediated signaling pathways. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the arachidonic acid cascade for therapeutic benefit. Further research into the selectivity of this compound for different PLA2 isoforms and its effects in various cellular and in vivo models will continue to enhance our understanding of its pharmacological profile and potential clinical applications.

References

Investigating Inflammatory Pathways with PACOCF3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Palmitoyl trifluoromethyl ketone (PACOCF3) as a tool to investigate inflammatory pathways. This compound is a potent inhibitor of phospholipase A2 (PLA2) enzymes, which play a critical role in the initiation and propagation of the inflammatory cascade. By inhibiting PLA2, this compound allows for the detailed study of the downstream effects on arachidonic acid metabolism and the production of key inflammatory mediators.

Introduction to this compound and Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key initiating step in many inflammatory processes is the liberation of arachidonic acid (AA) from the cell membrane's glycerophospholipids. This reaction is primarily catalyzed by the enzyme cytosolic phospholipase A2 (cPLA2). Once released, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (PGs), and the lipoxygenase (LOX) pathway, which generates leukotrienes (LTs). These eicosanoids are potent lipid mediators that contribute to the classic signs of inflammation, including vasodilation, increased vascular permeability, pain, and fever.

This compound is a trifluoromethyl ketone analog of palmitic acid that serves as a valuable chemical probe for studying the role of PLA2 in these processes. It is a known inhibitor of both calcium-dependent cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2), making it a crucial tool for dissecting the intricate signaling cascades of inflammation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on PLA2 enzymes, thereby blocking the release of arachidonic acid from membrane phospholipids. This action effectively curtails the production of downstream pro-inflammatory mediators. The inhibition of both cPLA2 and iPLA2 allows for a broad investigation into the roles of these enzymes in various cellular contexts.

Below is a diagram illustrating the central role of cPLA2 in the arachidonic acid cascade and the point of intervention for this compound.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been characterized against different PLA2 isoforms. The half-maximal inhibitory concentration (IC50) is a key parameter for designing experiments and interpreting results.

| Target Enzyme | Cell Type/Source | IC50 Value | Reference |

| Ca2+-independent PLA2 (iPLA2) | Murine Macrophage-like P388D1 cells | 3.8 µM | [1] |

| Cytosolic PLA2 (cPLA2) | Not explicitly found | - | - |

Note: While a specific IC50 value for this compound against cPLA2 was not identified in the literature reviewed, it is established as an inhibitor of this enzyme. For experimental design, a dose-response curve is recommended to determine the optimal concentration for cPLA2 inhibition in the specific cell system being studied.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on inflammatory pathways.

In Vitro cPLA2 Activity Assay

This assay measures the direct inhibitory effect of this compound on cPLA2 enzymatic activity using a colorimetric method. Commercial kits are available for this purpose.

Principle: The assay utilizes a synthetic substrate, arachidonoyl thio-phosphatidylcholine (thio-PC). cPLA2 cleaves the thioester bond at the sn-2 position, releasing a free thiol. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 414 nm.

Materials:

-

cPLA2 Assay Kit (e.g., Abcam ab133090 or Cayman Chemical 765021)

-

Recombinant cPLA2 enzyme

-

This compound

-

DMSO (for dissolving this compound)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dissolve this compound in DMSO to create a stock solution.

-

Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in assay buffer. Include a vehicle control (DMSO alone).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the cPLA2 enzyme to each well. Then, add the different concentrations of this compound or vehicle control. Incubate for a recommended time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the thio-PC substrate to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Reaction Termination and Color Development: Stop the reaction and develop the color by adding DTNB solution as per the kit protocol.

-

Absorbance Measurement: Read the absorbance at 414 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cPLA2 inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular Arachidonic Acid Release Assay

This assay measures the ability of this compound to inhibit the release of arachidonic acid from the membranes of intact cells.

Principle: Cells are pre-labeled with radioactive [3H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation with an inflammatory agonist, cPLA2 is activated, releasing [3H]-AA into the extracellular medium. The amount of radioactivity in the medium is then quantified by liquid scintillation counting.

Materials:

-

Cell line of interest (e.g., macrophages, neutrophils)

-

Cell culture medium and supplements

-

[3H]-Arachidonic Acid

-

Inflammatory agonist (e.g., lipopolysaccharide (LPS), calcium ionophore A23187)

-

This compound

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Labeling: Plate cells in a multi-well plate and allow them to adhere. Label the cells by incubating them with [3H]-arachidonic acid in a low-serum medium for 18-24 hours.

-

Washing: After labeling, wash the cells multiple times with a buffer containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [3H]-AA.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

-

Stimulation: Stimulate the cells with an appropriate inflammatory agonist for a defined period (e.g., 30-60 minutes) to induce AA release.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Radioactivity Measurement: Add the collected supernatant to scintillation vials containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the released [3H]-AA as a percentage of the total incorporated radioactivity (which can be determined by lysing the cells and measuring the radioactivity in the lysate). Calculate the inhibition of AA release by this compound at each concentration.

Measurement of Prostaglandin and Leukotriene Production

This section describes the quantification of downstream eicosanoid products, such as Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4), using Enzyme-Linked Immunosorbent Assay (ELISA) or Enzyme Immunoassay (EIA).

Principle: These are competitive immunoassays. The eicosanoid in the sample competes with a fixed amount of enzyme-labeled eicosanoid for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled eicosanoid bound to the antibody is inversely proportional to the concentration of the eicosanoid in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the absorbance is measured.

Materials:

-

Cell culture supernatants from cells treated with an inflammatory stimulus and this compound (as in section 4.2)

-

PGE2 ELISA Kit (e.g., from Cayman Chemical, R&D Systems)

-

LTB4 EIA Kit (e.g., from Cayman Chemical, Enzo Life Sciences)

-

Microplate reader

Procedure:

-

Sample Preparation: Collect cell culture supernatants after stimulation and treatment with this compound. Centrifuge to remove any cellular debris.

-

Assay Performance: Follow the specific instructions provided with the ELISA/EIA kit. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Adding the enzyme-conjugated eicosanoid.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding the substrate and incubating for color development.

-

Stopping the reaction.

-

-

Absorbance Measurement: Read the absorbance at the recommended wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of PGE2 or LTB4 in the samples. Calculate the percentage of inhibition of eicosanoid production by this compound.

Measurement of Cytokine Production

This protocol outlines the measurement of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in cell culture supernatants using ELISA.

Principle: A sandwich ELISA is typically used for cytokine quantification. The wells of a microplate are coated with a capture antibody specific for the cytokine of interest. The sample is added, and the cytokine binds to the capture antibody. A second, enzyme-linked detection antibody that recognizes a different epitope on the cytokine is then added. After washing, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.

Materials:

-

Cell culture supernatants from cells treated with an inflammatory stimulus and this compound.

-

TNF-α or IL-6 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific).

-

Microplate reader.

Procedure:

-

Sample Preparation: Collect and clarify cell culture supernatants as described previously.

-

Assay Performance: Follow the detailed protocol provided with the ELISA kit. This generally includes:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate.

-

Adding the detection antibody and incubating.

-

Washing the plate.

-

Adding the enzyme conjugate (e.g., streptavidin-HRP) and incubating.

-

Washing the plate.

-

Adding the substrate and incubating for color development.

-

Stopping the reaction.

-

-

Absorbance Measurement: Read the absorbance at the specified wavelength.

-

Data Analysis: Construct a standard curve and determine the cytokine concentrations in the samples. Analyze the effect of this compound on cytokine production.

Experimental and Logical Workflows

Visualizing the experimental workflow can aid in the planning and execution of studies investigating inflammatory pathways with this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of phospholipase A2 in inflammatory signaling. By employing the methodologies outlined in this guide, researchers can systematically investigate the impact of PLA2 inhibition on the arachidonic acid cascade, from the initial release of this fatty acid to the production of downstream eicosanoids and cytokines. Such studies are crucial for advancing our understanding of inflammatory diseases and for the development of novel therapeutic strategies.

References

PACOCF3: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PACOCF3, or Palmityl trifluoromethyl ketone, is a potent and reversible inhibitor of calcium-independent phospholipase A2 (iPLA2). This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of phospholipids to produce free fatty acids, such as arachidonic acid, and lysophospholipids. The downstream metabolites of arachidonic acid, including prostaglandins and leukotrienes, are key mediators in a variety of physiological and pathological processes in the central nervous system (CNS), including neuroinflammation, synaptic plasticity, and neuronal injury. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications in neuroscience research. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate its use as a tool for investigating the role of iPLA2 in neuronal function and neurological disorders.

Core Concepts and Mechanism of Action

This compound is a trifluoromethyl ketone analog of a fatty acid. Its primary mechanism of action is the reversible inhibition of Ca2+-independent phospholipase A2 (iPLA2). The trifluoromethyl ketone group is key to its inhibitory activity, acting as a transition-state analog that binds to the active site of the enzyme. Unlike some other PLA2 inhibitors, the complex formed between this compound and iPLA2 rapidly dissociates upon dilution, making it a useful tool for studying the acute effects of iPLA2 inhibition.[1]

The inhibition of iPLA2 by this compound blocks the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the biosynthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins and leukotrienes. These molecules are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively, and are deeply involved in neuroinflammatory processes.[2][3][4][5] By inhibiting the initial step of this cascade, this compound allows researchers to investigate the downstream consequences of reduced eicosanoid signaling in various neurological contexts.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Species/System | Reference |

| IC50 (iPLA2 inhibition) | 3.8 µM (0.0075 mol fraction) | Murine macrophage-like cell line P388D1 | [1] |

| In vivo concentration (rat hippocampus) | 100 µM (intraventricular injection) | Wistar rats |

Signaling Pathways

This compound Inhibition of the Arachidonic Acid Cascade

The following diagram illustrates the central role of phospholipase A2 in the arachidonic acid cascade and the point of inhibition by this compound.

References

- 1. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional coupling and differential regulation of the phospholipase A2-cyclooxygenase pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavocoxid Inhibits Phospholipase A2, Peroxidase Moieties of the Cyclooxygenases (COX), and 5-Lipoxygenase, Modifies COX-2 Gene Expression, and Acts as an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of phospholipase A2 and lipoxygenase in lipopolysaccharide-induced inducible nitric oxide synthase expression in glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Structure-Activity Relationship of PACOCF3

For Researchers, Scientists, and Drug Development Professionals

Introduction

PACOCF3, or palmitoyl trifluoromethyl ketone, is a well-characterized inhibitor of phospholipase A2 (PLA2) enzymes. Specifically, it demonstrates potent, slow-binding, and reversible inhibition of both Ca2+-independent (iPLA2) and cytosolic Ca2+-dependent (cPLA2) forms of the enzyme. PLA2 enzymes are critical mediators in cellular signaling, particularly in the inflammatory cascade, as they catalyze the hydrolysis of phospholipids at the sn-2 position to release arachidonic acid (AA).[1][2] The liberation of AA is the rate-limiting step for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent pro-inflammatory mediators.[3] Consequently, inhibitors of PLA2, such as this compound, are valuable tools for studying inflammatory processes and represent potential therapeutic leads.

This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, its mechanism of action, relevant experimental protocols, and the biological pathways it modulates.

Mechanism of Action: Mimicking the Transition State

The inhibitory power of this compound lies in its trifluoromethyl ketone (TFK) moiety. This electrophilic group is crucial for its interaction with the active site of PLA2. In the aqueous environment of the enzyme's active site, the TFK is hydrated to form a stable, tetrahedral gem-diol. This hydrated structure acts as a transition-state analog, mimicking the tetrahedral intermediate formed during the hydrolysis of the natural phospholipid substrate. The inhibitor binds tightly but reversibly to the enzyme, leading to potent inhibition.[4] Studies have shown that the this compound-PLA2 complex rapidly dissociates upon dilution.[4]

A diagram illustrating this mechanism is provided below.

Core Structure-Activity Relationship (SAR)

The molecular architecture of this compound can be dissected into key pharmacophoric features. Modification of these features provides insight into the requirements for potent PLA2 inhibition. The general principle of SAR involves systematically altering parts of a molecule to understand their contribution to biological activity.[5][6]

A logical diagram of the key structural components is shown below.

-

The Trifluoromethyl Ketone (TFK) Group : This is the most critical functional group for the inhibitory activity of this class of compounds. Its replacement with other groups, even other serine-reactive "traps," often leads to a significant loss of potency against cPLA2α.[7] The high electrophilicity of the ketone, conferred by the three fluorine atoms, facilitates the formation of the stable gem-diol transition-state mimic.

-

The Acyl Chain : The nature of the long aliphatic chain is a primary determinant of potency and selectivity.

-

This compound contains a palmitoyl (C16) chain.

-

AACOCF3 (arachidonyl trifluoromethyl ketone) contains an arachidonyl (C20:4) chain.

-

In a study on macrophage Ca2+-independent PLA2, this compound was found to be approximately 4-fold more potent than AACOCF3, suggesting that the enzyme's hydrophobic pocket has a preference for the saturated C16 chain over the unsaturated C20 chain in that specific context.[4]

-

Quantitative SAR Data

The inhibitory potency of PLA2 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

| Compound Name | Structure | Target Enzyme | IC50 (µM) | Reference |

| This compound | Palmitoyl Trifluoromethyl Ketone | Macrophage iPLA2 | 3.8 | [4] |

| AACOCF3 | Arachidonyl Trifluoromethyl Ketone | Macrophage iPLA2 | 15 | [4] |

Data presented is for the P388D1 macrophage-like cell line Ca2+-independent PLA2.[4]

Experimental Protocols

1. In Vitro PLA2 Inhibition Assay (Colorimetric)

This protocol is a generalized method based on common principles for measuring PLA2 activity using a thioesterase substrate, such as diheptanoyl thio-PC. The cleavage of the thioester bond by PLA2 releases a free thiol, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product (TNB) that can be measured spectrophotometrically.

Materials:

-

PLA2 Enzyme (e.g., purified cPLA2α, Bee Venom PLA2)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)[8]

-

Substrate: Diheptanoyl Thio-PC

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

-

Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~414 nm

Methodology:

-

Buffer Preparation : Prepare the PLA2 Assay Buffer by diluting a concentrated stock with HPLC-grade water.[8]

-

Substrate Preparation : Evaporate the solvent from the Diheptanoyl Thio-PC substrate under a stream of nitrogen. Reconstitute the substrate in Assay Buffer to the desired final concentration (e.g., 1.66 mM).[8] Vortex until the solution is clear.

-

Plate Setup :

-

Blank Wells : Add Assay Buffer and DTNB.

-

Control Wells (No Inhibitor) : Add PLA2 enzyme, DTNB, and Assay Buffer.

-

Inhibitor Wells : Add PLA2 enzyme, DTNB, and the desired concentration of this compound (typically in a small volume of DMSO, with an equivalent amount of DMSO added to control wells).[8]

-

-

Pre-incubation : (Optional but recommended) Incubate the plate for a set period (e.g., 5-10 minutes) at the desired temperature (e.g., 40°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction : Add the Substrate Solution to all wells to start the reaction. Mix gently.[8]

-

Kinetic Measurement : Immediately place the plate in the microplate reader and measure the absorbance at 414 nm every minute for at least 5-10 minutes.

-

Data Analysis : Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each inhibitor concentration relative to the control wells. Plot percent inhibition versus inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Biological Context: The Arachidonic Acid Cascade

This compound exerts its biological effects by blocking a key entry point into the arachidonic acid (AA) signaling pathway. This pathway is fundamental to inflammation and cell signaling.[9]

-

Stimulus : A variety of inflammatory or physiological stimuli activate cells.

-

PLA2 Activation : This stimulus leads to the activation of PLA2 enzymes.

-

AA Release : Activated PLA2 translocates to cellular membranes (like the inner cell membrane) and hydrolyzes phospholipids, releasing free arachidonic acid.[1][3]

-

Metabolism : Free AA is then rapidly metabolized by three main enzyme families:

-

Biological Effect : These resulting lipid mediators (eicosanoids) act on their respective receptors to propagate inflammation, pain, fever, and other cellular responses.

By inhibiting PLA2, this compound prevents the release of AA, thereby blocking the production of all downstream eicosanoids and exerting a broad anti-inflammatory effect.

References

- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CoMFA QSAR models of camptothecin analogues based on the distinctive SAR features of combined ABC, CD and E ring substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship studies on 1-heteroaryl-3-phenoxypropan-2-ones acting as inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: replacement of the activated ketone group by other serine traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

PACOCF3: A Technical Guide for the Investigation of Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl trifluoromethyl ketone (PACOCF3) is a potent and selective inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme playing a pivotal role in lipid metabolism and signaling. By catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, iPLA2 initiates a cascade of events leading to the generation of various bioactive lipid mediators, including eicosanoids and lysophospholipids. This technical guide provides an in-depth overview of this compound as a research tool to dissect the intricate roles of iPLA2 in cellular physiology and disease. It details the mechanism of action of this compound, provides comprehensive quantitative data on its inhibitory activity, and offers detailed experimental protocols for its application in studying lipid metabolism. Furthermore, this guide presents signaling pathways and experimental workflows visualized through diagrams to facilitate a deeper understanding of this compound's utility in lipid research.

Introduction to this compound and its Target: iPLA2

This compound is a trifluoromethyl ketone-based irreversible inhibitor that covalently modifies the active site serine of iPLA2. Its selectivity for iPLA2 over other phospholipase A2 (PLA2) isoforms, such as cytosolic PLA2 (cPLA2), makes it a valuable tool for distinguishing the specific contributions of iPLA2 to lipid signaling pathways.[1]

Calcium-independent PLA2 (iPLA2), also known as Group VI PLA2, is a family of enzymes that do not require calcium for their catalytic activity.[2] These enzymes are involved in a variety of cellular processes, including:

-

Phospholipid remodeling: Maintaining the composition and integrity of cellular membranes.[2]

-

Signal transduction: Generating lipid second messengers like arachidonic acid and lysophosphatidic acid.[2][3]

-

Cell growth and apoptosis: Participating in the regulation of cell cycle progression and programmed cell death.[3]

Given the diverse functions of iPLA2, its dysregulation has been implicated in numerous pathological conditions, making it an attractive target for therapeutic intervention.

Quantitative Data: Inhibitory Profile of this compound

The efficacy of this compound as an iPLA2 inhibitor has been quantified in various studies. The following tables summarize the key inhibitory data for this compound and its structurally related analogue, arachidonoyl trifluoromethyl ketone (AACOCF3).

| Inhibitor | Target Enzyme | Cell/Tissue Source | IC50 Value | Molar Fraction | Reference |

| This compound | Macrophage iPLA2 | Murine macrophage-like P388D1 cells | 3.8 µM | 0.0075 | [1] |

| AACOCF3 | Macrophage iPLA2 | Murine macrophage-like P388D1 cells | 15 µM | 0.028 | [1] |

| AACOCF3 | Leukotriene B4 formation | Ionophore-stimulated human neutrophils | ~2.5 µM | N/A | [4] |

| AACOCF3 | 5-Lipoxygenase | Cell-free assay | Inhibited at 10 µM | N/A | [4] |

| AACOCF3 | CoA-independent transacylase | Cell-free assay | Inhibited at 10 µM | N/A | [4] |

Table 1: Inhibitory Concentration (IC50) Values of Trifluoromethyl Ketone-Based PLA2 Inhibitors. This table provides a comparative overview of the potency of this compound and AACOCF3 against different enzymes involved in lipid metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate lipid metabolism.

iPLA2 Activity Assay using a Radiolabeled Substrate

This protocol describes the measurement of iPLA2 activity in cell lysates using a radiolabeled phospholipid substrate and its inhibition by this compound.

Materials:

-

Cells or tissue of interest

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)

-

This compound (in DMSO)

-

Radiolabeled phospholipid substrate (e.g., L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine)

-

Unlabeled ("cold") phospholipid substrate

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EDTA)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter

Procedure:

-

Cell Lysate Preparation: Harvest and wash cells, then resuspend in lysis buffer. Lyse the cells by sonication or other appropriate methods on ice. Centrifuge the lysate to remove cellular debris and collect the supernatant containing the cytosolic iPLA2.

-

Inhibitor Pre-incubation: Pre-incubate the cell lysate with either this compound (at desired concentrations) or vehicle (DMSO) for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Preparation: Prepare a substrate mixture containing the radiolabeled and cold phospholipid substrates in the assay buffer.

-

Enzymatic Reaction: Initiate the reaction by adding the substrate mixture to the pre-incubated cell lysate. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol). Extract the lipids from the aqueous phase.

-

Separation of Products: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using TLC.

-

Quantification: Scrape the silica corresponding to the fatty acid spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the iPLA2 activity as the amount of released radiolabeled fatty acid per unit of protein per unit of time. Determine the inhibitory effect of this compound by comparing the activity in the presence and absence of the inhibitor.

Measurement of Membrane Fluidity using Laurdan

This protocol details the use of the fluorescent probe Laurdan to assess changes in membrane fluidity in cells treated with this compound.

Materials:

-

Cells in culture

-

This compound (in DMSO)

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (in ethanol or DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence spectrophotometer or a microplate reader with fluorescence capabilities

Procedure:

-

Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well plate or cuvette). Treat the cells with this compound at various concentrations or vehicle for the desired duration.

-

Laurdan Staining: Wash the cells with HBSS. Add a working solution of Laurdan in HBSS to the cells and incubate in the dark at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with HBSS to remove excess Laurdan.

-

Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths, typically around 440 nm (ordered, gel phase) and 490 nm (disordered, liquid-crystalline phase), with an excitation wavelength of 350 nm.[5]

-

Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)[5] An increase in the GP value indicates a decrease in membrane fluidity, while a decrease in GP signifies an increase in fluidity.

-

Data Analysis: Compare the GP values of this compound-treated cells with those of control cells to determine the effect of iPLA2 inhibition on membrane fluidity.

Lipid Mediator Analysis by LC-MS/MS

This protocol outlines the steps for the extraction and quantification of eicosanoids and other lipid mediators from cells treated with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cells in culture

-

This compound (in DMSO)

-

Cell stimulation agent (e.g., calcium ionophore A23187, lipopolysaccharide)

-

Internal standards (deuterated lipid mediators)

-

Methanol

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Cell Culture, Treatment, and Stimulation: Culture cells and treat with this compound or vehicle. Stimulate the cells with an appropriate agonist to induce the production of lipid mediators.

-

Sample Collection and Internal Standard Spiking: Collect the cell culture supernatant. Add a mixture of deuterated internal standards to each sample for accurate quantification.

-

Solid-Phase Extraction (SPE): Acidify the samples and load them onto pre-conditioned SPE cartridges. Wash the cartridges to remove interfering substances and then elute the lipid mediators with an appropriate solvent (e.g., methyl formate).[6]

-

Sample Concentration and Reconstitution: Evaporate the eluates to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.

-

LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Separate the lipid mediators using a suitable chromatography column and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Identify and quantify the individual lipid mediators by comparing their retention times and fragmentation patterns with those of authentic standards. Normalize the data to the corresponding internal standards and compare the levels of lipid mediators in this compound-treated and control samples.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of this compound's role in lipid metabolism research.

Figure 1: this compound's Mechanism of Action in the iPLA2 Signaling Pathway. This diagram illustrates how this compound inhibits iPLA2, thereby blocking the release of arachidonic acid and lysophospholipids from membrane phospholipids and the subsequent production of pro-inflammatory lipid mediators.

Figure 2: Conceptual Workflow for Activity-Based Protein Profiling (ABPP) using a this compound-based Probe. This diagram outlines the key steps in an ABPP experiment designed to identify the protein targets of a hypothetical this compound-based chemical probe, enabling the characterization of its selectivity and potential off-target effects.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of iPLA2 in lipid metabolism. Its selectivity and potent inhibitory activity allow for the precise dissection of iPLA2-mediated signaling pathways. The experimental protocols and conceptual workflows provided in this guide offer a practical framework for employing this compound to advance our understanding of lipid biology and its implications in health and disease. As research in this field continues to evolve, the use of specific chemical probes like this compound will remain critical for uncovering novel therapeutic targets and developing innovative treatments for a wide range of lipid-related disorders.

References

- 1. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of arachidonoyl trifluoromethyl ketone on arachidonic acid release and lipid mediator biosynthesis by human neutrophils. Evidence for different arachidonate pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Initial Discovery and Synthesis of PACOCF3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and synthesis of Palmitoyl trifluoromethyl ketone (PACOCF3), a significant inhibitor of phospholipase A2 (PLA2). The document details the compound's biological context, a representative synthetic protocol, and key quantitative data. Visual diagrams are included to illustrate the relevant biological pathway and the experimental workflow for its synthesis.

Introduction and Initial Discovery

Palmitoyl trifluoromethyl ketone (this compound) emerged as a noteworthy tool compound in lipid research due to its potent inhibitory activity against phospholipase A2 (PLA2) enzymes. The initial significant report on its biological activity was presented in a 1995 study by Ackermann, Conde-Frieboes, and Dennis, which detailed its inhibitory effects on a novel Ca2+-independent phospholipase A2 (iPLA2) purified from a murine macrophage-like cell line. This study established this compound as a valuable probe for elucidating the physiological and pathological roles of PLA2 enzymes.

This compound is a long-chain fatty acyl trifluoromethyl ketone, a class of compounds known to be potent inhibitors of various hydrolases. The trifluoromethyl ketone moiety is a key feature, acting as a transition-state analog that forms a stable tetrahedral hemiketal adduct with the active site serine residue of the enzyme, thus leading to reversible inhibition.

Biological Context: Inhibition of Phospholipase A2 Signaling

Phospholipase A2 (PLA2) enzymes are critical players in various cellular processes, including inflammation, signal transduction, and membrane homeostasis. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid. These products are precursors to a wide array of bioactive lipid mediators, such as prostaglandins and leukotrienes.

The inhibitory action of this compound on PLA2 disrupts this signaling cascade, making it a valuable tool for studying the downstream effects of PLA2 activity.

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment with PACOCF3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PACOCF3, a known inhibitor of both cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2), in cell culture experiments. The following sections detail the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Introduction to this compound

This compound (Palmitoyl trifluoromethyl ketone) is a valuable research tool for investigating the roles of phospholipase A2 (PLA2) enzymes in various cellular processes. PLA2s are key enzymes that catalyze the hydrolysis of the sn-2 position of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. These molecules are precursors to a wide range of bioactive lipids, including prostaglandins and leukotrienes, which are involved in inflammation, cell signaling, and cancer progression. By inhibiting cPLA2 and iPLA2, this compound allows for the elucidation of their specific contributions to these pathways.

Mechanism of Action

This compound acts as a potent inhibitor of both cPLA2 and iPLA2. The inhibitory activity of this compound and the related compound AACOCF3 (Arachidonyl trifluoromethyl ketone) has been characterized with specific IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The inhibition of cPLA2 and iPLA2 by this compound blocks the release of arachidonic acid from the cell membrane. This, in turn, prevents the downstream production of eicosanoids and other lipid mediators that are involved in various signaling cascades, including the MAPK pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related inhibitor AACOCF3, providing a reference for experimental design.

Table 1: Inhibitory Concentrations (IC50) of PLA2 Inhibitors

| Inhibitor | Target Enzyme | IC50 Value | Cell/System | Reference |

| This compound | iPLA2 | 3.8 µM | Macrophage PLA2 | [1] |

| This compound | cPLA2 | ~4-fold more potent than AACOCF3 | Macrophage PLA2 | [1] |

| AACOCF3 | iPLA2 | 15 µM | Macrophage PLA2 | [1] |

Table 2: Effective Concentrations of PLA2 Inhibitors in Cell-Based Assays

| Inhibitor | Assay | Cell Line | Concentration | Duration | Effect | Reference |

| AACOCF3 | Cell Invasion | INS-1E | 50 µM | 8 hours | Inhibition of E. coli invasion | [2] |

| Paclitaxel (for comparison) | Cytotoxicity | Various human tumor cell lines | 2-20 nM (IC50) | 24 hours | Sharp decrease in cell survival | [3] |

| Paclitaxel (for comparison) | Cytotoxicity | SK-BR-3, MDA-MB-231, T-47D | Varies (see source) | 72 hours | Assessment of cytotoxic activity | [4][5] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

-

In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Invasion Assay (Transwell Assay)

This protocol provides a framework for assessing the effect of this compound on cancer cell invasion.

Materials:

-

Cancer cell line of interest

-

Serum-free and complete cell culture medium

-

This compound stock solution

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or other basement membrane matrix

-

24-well companion plates

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Protocol:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Treat the cells with the desired concentrations of this compound or vehicle control for a predetermined time.

-

Seed the treated cells into the upper chamber of the coated Transwell inserts.

-

Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained, invaded cells in several random fields under a microscope.

-

Quantify the results and compare the number of invading cells in the this compound-treated wells to the control wells.

Western Blot Analysis of Signaling Proteins

This protocol outlines the steps to analyze changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

-

Cells of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-cPLA2, anti-iPLA2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and grow to a suitable confluency.

-

Treat the cells with this compound or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-